molecular formula C14H12FNO3 B1471204 Methyl 2-amino-3-(2-fluorophenoxy)benzoate CAS No. 1553075-72-1

Methyl 2-amino-3-(2-fluorophenoxy)benzoate

Cat. No. B1471204
M. Wt: 261.25 g/mol
InChI Key: PBRFGIKSJGXOFJ-UHFFFAOYSA-N
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Description

“Methyl 2-amino-3-(2-fluorophenoxy)benzoate” is a chemical compound with the CAS Number: 1553075-72-1 . It has a molecular weight of 261.25 and its molecular formula is C14H12FNO3 . It is typically stored as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12FNO3/c1-18-14(17)9-5-4-8-12(13(9)16)19-11-7-3-2-6-10(11)15/h2-8H,16H2,1H3 . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

“Methyl 2-amino-3-(2-fluorophenoxy)benzoate” is a powder . Other physical and chemical properties such as boiling point and specific gravity are not available in the retrieved data.

Scientific Research Applications

Synthesis and Chemical Reactivity

One notable application of similar compounds is in the synthesis of benzoate esters through anionic amino-Cope rearrangement cascades. This method assembles 2,4-substituted benzoate esters from acyclic building blocks, demonstrating the utility of fluoro-substituted compounds in complex organic synthesis processes (Qureshi & Njardarson, 2022). Additionally, fluorinated analogues of phenol and hydroxybenzoates have been studied for their effects on the anaerobic transformation of phenol to benzoate, showing the impact of fluorinated compounds on environmental biochemical processes (Genthner, Townsend, & Chapman, 2004).

Material Science and Optics

In the realm of material science, the compound's analogues are utilized in the development of liquid crystalline materials. For instance, diorganotin(IV) complexes derived from related compounds exhibit potential for use in electronic and optical applications, as evidenced by studies on their synthesis, characterization, and molecular structures (Basu, Masharing, & Das, 2012). Furthermore, amino acetate functionalized Schiff base organotin(IV) complexes, derived from similar compounds, have been explored for their anticancer properties and in vitro cytotoxicity, illustrating the compound's potential in biomedical research (Basu Baul, Basu, Vos, & Linden, 2009).

Environmental and Biological Studies

Investigations into the environmental behavior of fluorinated compounds, such as the transformation of fluorophenols to fluorobenzoates, reveal the compound's relevance in understanding the environmental fate and transformation of fluorinated organic chemicals. This has significant implications for pollution control and environmental remediation strategies (Genthner, Townsend, & Chapman, 2004). Additionally, the antimicrobial activity of N-substituted-β-amino acid derivatives containing similar structural motifs highlights the compound's utility in developing new antimicrobial agents and understanding their mechanism of action (Mickevičienė et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It’s important to handle this compound with care, using appropriate personal protective equipment, and to avoid release to the environment .

properties

IUPAC Name

methyl 2-amino-3-(2-fluorophenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-18-14(17)9-5-4-8-12(13(9)16)19-11-7-3-2-6-10(11)15/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRFGIKSJGXOFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)OC2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-(2-fluorophenoxy)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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